L-Glutamic Acid-d5
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Overview
Description
L-Glutamic Acid-d5, also known as L-Glutamic-2,3,3,4,4-d5 acid, is a deuterated form of L-glutamic acid. This compound is a non-essential amino acid and plays a crucial role in cellular metabolism. Its salt form, glutamate, is an important neurotransmitter in the central nervous system and is involved in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic Acid-d5 involves the incorporation of deuterium atoms into the L-glutamic acid molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the L-glutamic acid are replaced with deuterium atoms using deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated water (D2O) and other deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic Acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxo acids, amines, and substituted derivatives of this compound. These products have various applications in scientific research and industry .
Scientific Research Applications
L-Glutamic Acid-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an internal standard in metabolomics and lipidomics profiling.
Biology: Plays a role in studying neurotransmitter functions and metabolic pathways.
Medicine: Used in research related to neurological diseases and metabolic disorders.
Industry: Employed in the production of deuterated compounds for various applications
Mechanism of Action
L-Glutamic Acid-d5 exerts its effects by acting as an excitatory neurotransmitter in the central nervous system. It activates both ionotropic and metabotropic glutamate receptors, including non-NMDA (AMPA and kainate) and NMDA receptors. These receptors play a crucial role in synaptic transmission and plasticity, which are essential for learning and memory .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to L-Glutamic Acid-d5 include:
- L-Glutamic acid
- Glutamate
- Glutaminol-d5
- Glutaton-d5
- Glutamidex-d5
Uniqueness
What sets this compound apart from these similar compounds is the presence of deuterium atoms, which makes it a valuable tool in research. The deuterium labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies, providing insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
(2S)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-NKXUJHECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482295 |
Source
|
Record name | Glutamicol-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2784-50-1 |
Source
|
Record name | Glutamicol-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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